molecular formula C21H22O4 B2586671 6-ethyl-2-methyl-3-phenoxy-7-(propan-2-yloxy)-4H-chromen-4-one CAS No. 315233-13-7

6-ethyl-2-methyl-3-phenoxy-7-(propan-2-yloxy)-4H-chromen-4-one

Cat. No. B2586671
M. Wt: 338.403
InChI Key: AKVWAWQQMPLTTC-UHFFFAOYSA-N
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Description

6-ethyl-2-methyl-3-phenoxy-7-(propan-2-yloxy)-4H-chromen-4-one is a chemical compound that belongs to the class of flavonoids. It is also known as EMD 57033 and has been extensively studied for its potential therapeutic applications.

Scientific Research Applications

Synthesis and Chemical Reactivity

The chemical compound shares a structural resemblance with various chromen derivatives studied for their chemical synthesis and reactivity. A related study discusses the regioselective synthesis of fluorinated phenols, biaryls, and chromen-ones via formal [3+3] cyclizations, showcasing the versatility of chromen derivatives in synthetic organic chemistry (Hussain et al., 2008). Similarly, chromen-2-yl propanoates have been reacted with S-methylisothiosemicarbazide to form triazinones, indicating potential for diverse chemical transformations (Vetyugova et al., 2018).

Structural Studies

Ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate's structure was determined by X-ray crystallography, highlighting the importance of chromen derivatives in structural chemistry and providing insight into their molecular configurations (Manolov et al., 2012).

Synthetic Methodologies

An example of innovative synthetic methodologies includes the phosphine-catalyzed [4 + 2] annulation to synthesize tetrahydropyridines, demonstrating the utility of chromen derivatives in the development of new synthetic routes (Zhu et al., 2003).

Biological Activities

The antimicrobial activity of thiazole substituted coumarins, synthesized from ethyl 2-(4-methyl-2-oxo-2H-chromone-7-yloxy)acetate, indicates the potential of chromen derivatives in medicinal chemistry and pharmacology (Parameshwarappa et al., 2009). Moreover, compounds isolated from Xylaria sp., including chromen derivatives, showed anti-inflammatory and cytotoxic activities, underscoring the relevance of such compounds in drug discovery and biological research (Patjana et al., 2019).

properties

IUPAC Name

6-ethyl-2-methyl-3-phenoxy-7-propan-2-yloxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O4/c1-5-15-11-17-19(12-18(15)23-13(2)3)24-14(4)21(20(17)22)25-16-9-7-6-8-10-16/h6-13H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVWAWQQMPLTTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OC(C)C)OC(=C(C2=O)OC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-ethyl-2-methyl-3-phenoxy-7-(propan-2-yloxy)-4H-chromen-4-one

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